molecular formula C20H17BrClFO5 B2388012 2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384802-10-2

2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2388012
CAS No.: 384802-10-2
M. Wt: 471.7
InChI Key: CLWLPRMOCXMTDE-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromo-substituted benzofuran core, a 2-methoxyethyl ester group at position 3, and a 2-chloro-6-fluorophenylmethoxy substituent at position 5. This structure combines halogenated aromatic groups (Br, Cl, F) with a methoxyethyl ester, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClFO5/c1-11-19(20(24)26-7-6-25-2)12-8-18(14(21)9-17(12)28-11)27-10-13-15(22)4-3-5-16(13)23/h3-5,8-9H,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWLPRMOCXMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=CC=C3Cl)F)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, with the following molecular formula:

C20H17BrClFO5\text{C}_{20}\text{H}_{17}\text{BrClF}\text{O}_5

Structural Features

  • Benzofuran Core : The benzofuran structure is known for various biological activities, including antimicrobial and anticancer properties.
  • Substituents : The presence of bromine, chlorine, and fluorine atoms enhances its chemical reactivity and biological profile.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate have shown promising results against various cancer cell lines, including MCF-7 (human breast cancer) and HCT116 (colon cancer) cells. A study reported that certain benzofuran derivatives displayed IC50 values lower than that of standard chemotherapeutics like doxorubicin, suggesting a strong potential for further development as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, some benzofurans have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's . This inhibition suggests that similar compounds could be explored for their neuroprotective effects.

Antimicrobial Properties

Benzofurans have also been recognized for their antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against bacteria and fungi, indicating that 2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate may possess similar properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:

  • Synthesis and Evaluation : A study synthesized various benzofuran derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain modifications in the structure led to enhanced activity against MCF-7 cells .
  • Mechanism of Action : Research has explored the mechanisms by which these compounds exert their effects, including apoptosis induction in cancer cells and inhibition of key metabolic pathways .
  • Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity is critical. Studies have shown that the position and type of substituents on the benzofuran ring significantly influence its potency against various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of benzofuran carboxylates with variable substituents. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound 6-Br, 5-(2-Cl-6-F-PhCH2O), 2-Me, 3-(2-MeOEtCOO) ~485.96 (estimated) Trihalogenated (Br, Cl, F); methoxyethyl ester
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate () 6-Br, 5-(3-F-PhCH2O), 2-Ph, 3-EtCOO 469.3 Ethyl ester; 3-fluorophenylmethoxy; phenyl at position 2
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate () 6-Br, 5-(2-Br-PhCH2O), 2-Ph, 3-EtCOO 528.2 Dibromo substitution (Br at phenyl and benzofuran); ethyl ester
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () 6-Br, 5-(2,6-Cl2-PhCH2O), 2-Me, 3-(2-MeOEtCOO) 485.96 Dichlorophenylmethoxy; similar ester group to target compound
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate () 6-Br, 5-(cinnamyloxy), 2-Me, 3-MeCOO 400.03 Cinnamyloxy group; methyl ester

Key Observations :

  • Halogenation : Bromine at position 6 is common in these analogs. The target compound’s 2-chloro-6-fluorophenylmethoxy group introduces both chlorine and fluorine, which may enhance electronic effects (e.g., increased electronegativity) compared to purely brominated or chlorinated analogs .
  • Ester Groups : The 2-methoxyethyl ester in the target compound likely improves solubility compared to methyl or ethyl esters (e.g., ) due to its larger, more polar side chain.
  • Position 2 Substitution : The 2-methyl group in the target compound and some analogs () may sterically hinder metabolic degradation, enhancing stability .

Research Findings and Implications

  • Substituent-Driven Activity : The combination of Cl, F, and Br in the target compound may synergize to improve binding to hydrophobic pockets in biological targets, as seen in halogen-rich antimicrobial agents .
  • Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via bromination and esterification, suggesting the target compound can be prepared using established protocols .

Q & A

Basic: What are the key synthetic routes for preparing this benzofuran derivative, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the benzofuran core via cyclization of substituted phenols or ketones under acidic conditions.
  • Step 2: Functionalization of the core via nucleophilic aromatic substitution (Br introduction) or Mitsunobu reactions (ether linkages, e.g., [(2-chloro-6-fluorophenyl)methoxy]) .
  • Step 3: Esterification of the carboxylate group using 2-methoxyethyl alcohol under catalytic acid (e.g., H₂SO₄).

Optimization Strategies:

  • Use anhydrous acetone with K₂CO₃ as a base for ether bond formation to minimize hydrolysis .
  • Monitor reaction progress via thin-layer chromatography (TLC) with dichloromethane/methanol (9:1) for separation .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted brominated precursors .

Basic: How is the compound’s structure validated, and what analytical techniques are critical for confirming purity?

Answer:
Structural Validation:

  • ¹H/¹³C NMR Spectroscopy: Assign peaks for key groups (e.g., methoxyethyl ester at δ ~4.4 ppm for CH₂, aromatic protons at δ ~6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 477.307 for C₂₂H₂₁BrO₇) .

Purity Assessment:

  • HPLC-UV/ELSD: Use C18 columns with acetonitrile/water (70:30) to detect impurities (<95% purity requires re-crystallization) .
  • Elemental Analysis: Validate %C, %H, and %Br to confirm stoichiometry .

Advanced: How do substituents (Br, Cl, F, methoxyethyl) influence the compound’s bioactivity, and what SAR trends are observed in benzofuran analogs?

Answer:
Structure-Activity Relationship (SAR):

  • Bromine (Br): Enhances electrophilicity, improving binding to cysteine residues in target enzymes (e.g., antimicrobial activity against S. aureus with MIC ~8 µg/mL) .
  • Halogenated Phenyl Groups (Cl, F): Increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Methoxyethyl Ester: Improves solubility in polar solvents (e.g., logP ~2.5) while maintaining metabolic stability compared to methyl esters .

Data Contradictions:

  • Some analogs with para-substituted phenyl groups show reduced activity due to steric hindrance, whereas ortho-substitution (e.g., 2-chloro-6-fluoro) optimizes target engagement .

Advanced: What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

Answer:
Hypothesized Discrepancies:

  • In vitro false positives may arise from assay interference (e.g., aggregation in PBS buffer) .
  • In vivo metabolic instability : Methoxyethyl esters may hydrolyze prematurely in plasma, reducing bioavailability .

Methodological Adjustments:

  • Use orthogonal assays: Confirm cytotoxicity via ATP-based viability assays and caspase-3 activation to rule out false positives .
  • Pharmacokinetic Profiling: Measure plasma half-life using LC-MS/MS and modify ester groups (e.g., replace methoxyethyl with PEGylated chains) to enhance stability .

Advanced: How can computational methods guide the optimization of this compound’s selectivity for kinase targets?

Answer:
In Silico Workflow:

Molecular Docking (AutoDock Vina): Screen against kinase homology models (e.g., JAK2, EGFR) to identify binding poses favoring halogen-phenyl interactions .

MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; prioritize compounds with <2.0 Å RMSD in ATP-binding pockets .

Free Energy Perturbation (FEP): Predict ΔΔG for substituent modifications (e.g., replacing Cl with CF₃ improves selectivity by ~1.5 kcal/mol) .

Experimental Validation:

  • Kinase Profiling (Eurofins): Test against a panel of 50 kinases at 1 µM; selectivity index >10x for primary target required .

Basic: What are the stability challenges during storage, and how are degradation products characterized?

Answer:
Degradation Pathways:

  • Ester Hydrolysis: Methoxyethyl group hydrolyzes to carboxylic acid in humid conditions (>60% RH) .
  • Light-Induced Dehalogenation: Bromine loss under UV light forms debrominated byproducts .

Mitigation Strategies:

  • Store at -20°C under argon in amber vials with desiccants.
  • LC-MS/MS Degradation Studies: Identify major degradants (e.g., m/z 399.2 for hydrolyzed product) and adjust formulation with cyclodextrin-based excipients .

Advanced: How does the compound’s logP affect its performance in cell-based assays, and what formulation strategies improve bioavailability?

Answer:
logP Implications:

  • Measured logP ~2.5 indicates moderate lipophilicity, but precipitation in aqueous media (e.g., DMEM) can reduce cellular uptake .

Formulation Solutions:

  • Nanoemulsions: Use TPGS-1000 (0.1% w/v) to enhance solubility (up to 50 µM in PBS) .
  • Prodrug Approach: Replace ester with a phosphate prodrug (e.g., increases aqueous solubility 10-fold) .

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